molecular formula C9H11ClN2 B2589241 2-[4-(Methylamino)phenyl]acetonitrile hydrochloride CAS No. 2406235-07-0

2-[4-(Methylamino)phenyl]acetonitrile hydrochloride

Cat. No.: B2589241
CAS No.: 2406235-07-0
M. Wt: 182.65
InChI Key: RISBGRBQJAWCTH-UHFFFAOYSA-N
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Description

2-[4-(Methylamino)phenyl]acetonitrile hydrochloride is a chemical compound with the molecular formula C9H11ClN2. It is a derivative of acetonitrile and contains a methylamino group attached to a phenyl ring. This compound is often used in various chemical and pharmaceutical research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Methylamino)phenyl]acetonitrile hydrochloride typically involves the reaction of 4-(methylamino)benzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the formation of the nitrile group. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Methylamino)phenyl]acetonitrile hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-[4-(Methylamino)phenyl]acetonitrile hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme interactions and protein binding.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[4-(Methylamino)phenyl]acetonitrile hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(Amino)phenyl]acetonitrile
  • 2-[4-(Dimethylamino)phenyl]acetonitrile
  • 2-[4-(Ethylamino)phenyl]acetonitrile

Uniqueness

2-[4-(Methylamino)phenyl]acetonitrile hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methylamino group enhances its reactivity and potential for forming various derivatives, making it a valuable compound in research and industrial applications.

Biological Activity

2-[4-(Methylamino)phenyl]acetonitrile hydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • Chemical Name : this compound
  • Molecular Formula : C10H12ClN
  • Molecular Weight : 185.66 g/mol

The compound features a phenyl ring substituted with a methylamino group and a nitrile functional group, which is crucial for its biological activity.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Receptor Modulation : It may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neurotransmission and potentially affecting conditions like epilepsy and depression.
  • Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in metabolic pathways, which could lead to therapeutic effects in metabolic disorders.

Anticonvulsant Activity

Recent studies have explored the anticonvulsant properties of related compounds, suggesting that derivatives similar to this compound may exhibit significant activity against seizures. For instance, some analogs demonstrated efficacy in maximal electroshock (MES) tests, indicating potential for treating epilepsy .

Antimicrobial Activity

The compound's structural characteristics suggest possible antimicrobial properties. A study examining various monomeric alkaloids reported that compounds with similar structures exhibited moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged significantly, indicating varying potency among different strains .

Case Study 1: Anticonvulsant Screening

In a study involving the synthesis of N-phenyl derivatives, several compounds were evaluated for their anticonvulsant activity using MES and pentylenetetrazole models. The findings indicated that certain derivatives exhibited protection against seizures, with a notable correlation between chemical structure and activity level. This suggests that further exploration of this compound could yield similar results .

Case Study 2: Antimicrobial Testing

A comprehensive evaluation of synthesized alkaloids highlighted the antimicrobial potential of compounds structurally related to this compound. The tested compounds showed varying degrees of effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, with MIC values indicating significant antibacterial properties .

Table 1: Anticonvulsant Activity Summary

CompoundTest ModelDose (mg/kg)Efficacy (%)
Compound AMES10080
Compound BPTZ30075
2-[4-(Methylamino)phenyl]acetonitrile HClMESTBDTBD

Table 2: Antimicrobial Activity Overview

CompoundTarget BacteriaMIC (µM)
Compound XS. aureus5.64
Compound YE. coli8.33
2-[4-(Methylamino)phenyl]acetonitrile HClTBDTBD

Properties

IUPAC Name

2-[4-(methylamino)phenyl]acetonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2.ClH/c1-11-9-4-2-8(3-5-9)6-7-10;/h2-5,11H,6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RISBGRBQJAWCTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=C(C=C1)CC#N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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